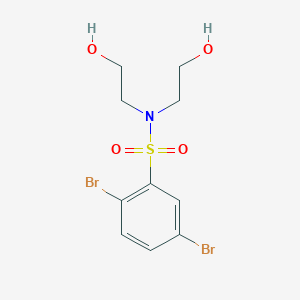
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide, also known as DBED, is a sulfonamide compound with potential applications in scientific research. DBED is a white crystalline solid that is soluble in water and has a molecular weight of 484.2 g/mol. It is primarily used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. In
作用机制
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. It forms a covalent bond with the zinc ion in the active site, preventing the binding of carbon dioxide and water. This leads to a decrease in the production of bicarbonate and protons, which can alter the acid-base balance in the body.
Biochemical and Physiological Effects:
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has several biochemical and physiological effects, including:
1. Alteration of acid-base balance: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can alter the acid-base balance in the body by inhibiting carbonic anhydrase, leading to a decrease in the production of bicarbonate and protons.
2. Anticancer properties: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have anticancer properties by inhibiting the growth of cancer cells.
3. Neuroprotection: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent inhibitor of carbonic anhydrase: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a potent inhibitor of carbonic anhydrase, making it useful in a variety of research applications.
2. Easily synthesized: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can be synthesized using a two-step process, making it relatively easy to obtain.
3. Versatile: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications.
Limitations:
1. Toxicity: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to be toxic in high doses, making it important to use caution when handling the compound.
2. Limited solubility: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has limited solubility in water, which can make it difficult to use in certain research applications.
3. Limited stability: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is not very stable, which can make it difficult to store and use in research experiments.
未来方向
There are several future directions for research involving 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide, including:
1. Development of new carbonic anhydrase inhibitors: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has demonstrated potent inhibitory activity against carbonic anhydrase, making it a promising lead compound for the development of new inhibitors.
2. Combination therapy for cancer: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have anticancer properties, and future research could explore the potential for combination therapy with other anticancer agents.
3. Neuroprotection: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have neuroprotective properties, and future research could explore its potential as a treatment for neurodegenerative diseases.
4. Drug delivery: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide could be used as a carrier for drug delivery, as it has been shown to be effective in penetrating the blood-brain barrier.
Conclusion:
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound with potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase, making it useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has also been shown to have anticancer and neuroprotective properties, making it a promising lead compound for the development of new therapies. While 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments, it is important to use caution due to its toxicity and limited solubility and stability. Future research could explore new carbonic anhydrase inhibitors, combination therapy for cancer, neuroprotection, and drug delivery using 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide.
合成方法
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2,5-dibromobenzenesulfonyl chloride with diethanolamine to form the intermediate 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide chloride. This intermediate is then treated with a strong base such as sodium hydroxide to produce 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide as a white crystalline solid.
科学研究应用
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been used in a variety of scientific research applications, including:
1. Carbonic anhydrase inhibition: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can alter the acid-base balance in the body, making it useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.
2. Cancer research: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer.
3. Neuroprotection: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
|---|---|
分子式 |
C10H13Br2NO4S |
分子量 |
403.09 g/mol |
IUPAC 名称 |
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO4S/c11-8-1-2-9(12)10(7-8)18(16,17)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2 |
InChI 键 |
DYPUVTWHAFFFJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N(CCO)CCO)Br |
规范 SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N(CCO)CCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)












